(S)-Dimethylphosphoryl(phenyl)methanamine;hydrochloride
Description
(S)-Dimethylphosphoryl(phenyl)methanamine hydrochloride is a chiral amine derivative featuring a dimethylphosphoryl group (-PO(CH₃)₂) attached to a phenyl-substituted methanamine backbone, with the hydrochloride salt enhancing its solubility. The (S)-enantiomer configuration may influence its stereochemical interactions in biological or crystalline environments.
Properties
IUPAC Name |
(S)-dimethylphosphoryl(phenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14NOP.ClH/c1-12(2,11)9(10)8-6-4-3-5-7-8;/h3-7,9H,10H2,1-2H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZERBNQSNMYVFB-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C(C1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CP(=O)(C)[C@@H](C1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClNOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Dimethylphosphoryl(phenyl)methanamine;hydrochloride typically involves the reaction of dimethylphosphoryl chloride with phenylmethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of (S)-Dimethylphosphoryl(phenyl)methanamine;hydrochloride may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure maximum yield and purity of the product. The final product is then subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-Dimethylphosphoryl(phenyl)methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The phosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific conditions such as elevated temperatures or pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce amines.
Scientific Research Applications
(S)-Dimethylphosphoryl(phenyl)methanamine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-Dimethylphosphoryl(phenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Features
| Compound Name | Substituents/Functional Groups | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Stereochemistry | Reference |
|---|---|---|---|---|---|---|
| (S)-Dimethylphosphoryl(phenyl)methanamine HCl | Phenyl, dimethylphosphoryl, HCl | C₉H₁₅ClNOP⁺ | ~243.65 (calculated) | Not provided | (S)-enantiomer | - |
| (Dimethylphosphoryl)methanaminium chloride | Methyl, dimethylphosphoryl, HCl | C₃H₁₁ClNOP⁺ | 143.55 | Not provided | Not specified | |
| 4-(Difluoromethoxy)phenylmethanamine HCl | Difluoromethoxy, phenyl, HCl | C₁₄H₁₄ClF₂NO | 285.72 | 2044872-13-9 | Not specified | |
| [2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine diHCl | Chloro, imidazolyl, diHCl | C₁₀H₁₂Cl₃N₃ | 288.58 | 1909319-89-6 | Not specified | |
| (1R)-1-(Dimethylphosphoryl)ethan-1-amine HCl | Ethyl, dimethylphosphoryl, HCl | C₇H₁₂ClN₃O₂ | 205.65 | Not provided | (R)-enantiomer |
Key Observations :
- Phosphoryl Group: The dimethylphosphoryl group in the target compound and dpmaHCl enhances hydrogen-bonding capacity compared to non-phosphorylated analogs (e.g., diphenhydramine hydrochloride ).
- Chirality : The (S)-configuration distinguishes it from (R)-enantiomers (e.g., (1R)-1-(dimethylphosphoryl)ethan-1-amine HCl ), which may exhibit divergent biological activity or crystallization patterns.
Physicochemical Properties
Crystallography and Hydrogen Bonding
- dpmaHCl : Forms cyclic dimers via N–H∙∙∙O=P hydrogen bonds, creating a one-dimensional chain structure along [100]. Chloride anions bridge dimers, stabilizing the crystal lattice .
- Target Compound : Likely exhibits similar hydrogen-bonding motifs due to the phosphoryl group, but the phenyl ring may introduce π-π stacking interactions, altering packing efficiency compared to dpmaHCl.
Solubility and Stability
- Hydrochloride Salts: All compounds listed are hydrochloride salts, improving water solubility. Dihydrochloride salts (e.g., ) may exhibit higher solubility than mono-salts.
- Phosphoryl vs.
Biological Activity
(S)-Dimethylphosphoryl(phenyl)methanamine;hydrochloride is an organophosphorus compound that exhibits a range of biological activities, primarily related to its interaction with enzymes and receptors. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
(S)-Dimethylphosphoryl(phenyl)methanamine;hydrochloride is characterized by a dimethylphosphoryl group attached to a phenylmethanamine backbone. Its chemical structure can be represented as follows:
- Chemical Formula : CHClNOP
- CAS Number : 2361610-05-9
The compound's unique stereochemistry and the presence of the phosphoryl group contribute to its distinctive reactivity and biological activity.
The biological activity of (S)-Dimethylphosphoryl(phenyl)methanamine;hydrochloride primarily involves its interaction with cholinesterases, which are critical enzymes in the nervous system. The compound acts as a reversible inhibitor of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This inhibition can result in enhanced neurotransmission, impacting various physiological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine.
- Reactivation Potential : Research indicates that specific oximes can reactivate AChE after inhibition by organophosphates, suggesting potential therapeutic applications in cases of poisoning or nerve agent exposure .
Anticholinesterase Activity
Numerous studies have demonstrated the anticholinesterase properties of (S)-Dimethylphosphoryl(phenyl)methanamine;hydrochloride. For instance, it has been shown to effectively inhibit AChE in vitro, with varying potency depending on the concentration and specific conditions used during experimentation.
Cytotoxicity and Anticancer Activity
Recent investigations into the cytotoxic effects of this compound have revealed promising results against various cancer cell lines. For example, studies have indicated that (S)-Dimethylphosphoryl(phenyl)methanamine;hydrochloride can reduce cell viability in breast cancer cells significantly.
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), Panc-1 (pancreatic cancer)
- EC50 Values :
Case Studies
-
Cholinesterase Reactivation Studies :
- In a study examining the reactivation of AChE inhibited by organophosphate compounds, it was found that (S)-Dimethylphosphoryl(phenyl)methanamine;hydrochloride could be reactivated efficiently by specific oximes, enhancing its potential application in antidote development for organophosphate poisoning .
- Anticancer Research :
Q & A
Q. What are the optimal synthetic routes for (S)-Dimethylphosphoryl(phenyl)methanamine hydrochloride, considering chiral purity?
Synthesis typically involves chiral resolution or asymmetric catalysis. A common approach includes:
- Step 1 : Phosphorylation of the phenylmethanamine precursor using dimethylphosphoryl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize racemization .
- Step 2 : Chiral purification via recrystallization or preparative HPLC with a chiral stationary phase (e.g., cellulose-based columns) to achieve >99% enantiomeric excess (ee) .
- Key Considerations : Use of inert atmospheres (N₂/Ar) to prevent oxidation and strict temperature control to preserve stereochemical integrity .
Q. Which analytical techniques are most effective for confirming structural integrity and enantiomeric excess?
- NMR Spectroscopy : ¹H/³¹P NMR confirms phosphorylation and aryl substitution patterns. Chemical shifts for the dimethylphosphoryl group typically appear at δ 1.2–1.5 ppm (³¹P) .
- Chiral HPLC : Using columns like Chiralpak AD-H with hexane:isopropanol (90:10) mobile phase resolves enantiomers, validated by retention time and peak area ratios .
- Mass Spectrometry (HRMS) : Verifies molecular ion ([M+H]⁺) and isotopic patterns, ensuring no degradation during synthesis .
Q. What are the common by-products formed during synthesis, and how can they be minimized?
- By-products : Unreacted phenylmethanamine, phosphorylated dimers, or racemized (R)-enantiomers.
- Mitigation :
- Use excess dimethylphosphoryl chloride (1.5 eq) to drive the reaction to completion.
- Optimize reaction time (e.g., 12–24 hrs) to balance yield and purity .
- Employ scavengers like molecular sieves to absorb moisture and prevent hydrolysis .
Advanced Research Questions
Q. How do structural modifications (e.g., phosphorylation, fluorination) impact biological target interactions?
- Phosphorylation : Enhances binding to ATP-dependent enzymes (e.g., kinases) due to phosphate mimicry. In vitro assays show IC₅₀ values 3–5x lower than non-phosphorylated analogs .
- Fluorination : Substituting phenyl hydrogens with fluorine increases metabolic stability (t₁/₂ ↑ 40%) and blood-brain barrier penetration, as shown in rodent models .
- Methodology : Radiolabeled binding assays (³H/¹⁴C) and molecular docking (AutoDock Vina) quantify affinity and predict binding poses .
Q. How can researchers address discrepancies in activity data between enantiomers?
- Approach :
- Enantioselective Assays : Test (S)- and (R)-forms separately in receptor-binding studies (e.g., serotonin 5-HT₃ receptor). Use Schild analysis to compare potency (pA₂ values) .
- Crystallography : Resolve X-ray structures of enantiomer-receptor complexes to identify steric or electronic mismatches .
- Metabolic Profiling : LC-MS/MS tracks enantiomer-specific metabolism in hepatocyte models to rule out pharmacokinetic variability .
Q. What computational methods predict binding affinity with targets like neurotransmitter receptors?
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns trajectories (AMBER/CHARMM force fields) to assess stability of hydrogen bonds (e.g., between phosphoryl group and Glu/Asp residues) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for phosphorylation vs. non-phosphorylated analogs to quantify affinity changes .
Q. What strategies optimize solubility and stability in aqueous solutions for in vivo studies?
- Salt Selection : Hydrochloride salt formulation increases water solubility (up to 50 mg/mL at pH 3–4) compared to free base .
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 (10–20% v/v) to enhance solubility without altering pharmacokinetics .
- Lyophilization : Prepare lyophilized powders for long-term storage, reconstituted in PBS (pH 7.4) for IV administration .
Notes
- Safety : Handle phosphorylating agents under fume hoods with PPE (gloves, goggles). Neutralize waste with 10% NaHCO₃ before disposal .
- Data Reproducibility : Validate assays with positive controls (e.g., known kinase inhibitors) and triplicate runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
